molecular formula C7H7NOS B151810 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine CAS No. 68559-60-4

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine

Cat. No. B151810
Key on ui cas rn: 68559-60-4
M. Wt: 153.2 g/mol
InChI Key: SFNZVNVCJWVPDM-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, (2-thiophen-2-yl-ethyl)-carbamic acid ethyl ester (I-7c: 800 mg, 3.50887 mmol) in POCl3 (10 mL) was reacted with P2O5 (996 mg, 7.0175 mmol). The resulting mixture was stirred at 110° C. for 4 hours to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 180 mg of the product (33.5% yield).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
996 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
33.5%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[S:9]1[C:8]2[CH2:7][CH2:6][NH:5][C:4](=[O:3])[C:12]=2[CH:11]=[CH:10]1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)OC(NCCC=1SC=CC1)=O
Step Two
Name
Quantity
996 mg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 110° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
S1C=CC=2C(NCCC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 33.5%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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